molecular formula C9H9N B14715295 3-Phenyl-1-azabicyclo[1.1.0]butane CAS No. 17945-94-7

3-Phenyl-1-azabicyclo[1.1.0]butane

Cat. No.: B14715295
CAS No.: 17945-94-7
M. Wt: 131.17 g/mol
InChI Key: HYSAJZJNEJKIMJ-UHFFFAOYSA-N
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Description

3-Phenyl-1-azabicyclo[110]butane is a structurally unique compound that belongs to the class of azabicyclo compounds It features a highly strained bicyclic structure with a nitrogen atom at one bridgehead

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-azabicyclo[1.1.0]butane typically involves the formation of the azabicyclo structure through cyclization reactions. One common method involves the treatment of 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane with tert-butyl lithium in tetrahydrofuran (THF) at -78°C . Another approach involves the formation of 1-azabicyclo[1.1.0]butane in situ, followed by deprotonation with sec-butyl lithium .

Industrial Production Methods

Industrial production methods for 3-Phenyl-1-azabicyclo[11 advancements in flow technology and continuous processing may offer potential routes for scalable production .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-azabicyclo[1.1.0]butane involves the strain-release reactions that occur due to the highly strained bicyclic structure. The compound’s reactivity is primarily driven by the cleavage of the central strained bond, leading to the formation of cyclobutanes or azetidines . These reactions often involve nucleophilic addition and ring-opening processes .

Properties

CAS No.

17945-94-7

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

3-phenyl-1-azabicyclo[1.1.0]butane

InChI

InChI=1S/C9H9N/c1-2-4-8(5-3-1)9-6-10(9)7-9/h1-5H,6-7H2

InChI Key

HYSAJZJNEJKIMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(N1C2)C3=CC=CC=C3

Origin of Product

United States

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